Product packaging for Xanthothricin(Cat. No.:CAS No. 84-82-2)

Xanthothricin

Numéro de catalogue: B1683212
Numéro CAS: 84-82-2
Poids moléculaire: 193.16 g/mol
Clé InChI: SLGRAIAQIAUZAQ-UHFFFAOYSA-N
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Description

Toxoflavin (also known as Xanthothricin) is a bright yellow, bacterial-derived compound with a molecular formula of C7H7N5O2 and a molar mass of 193.166 g·mol⁻¹ . It serves as a versatile tool in biomedical research due to its potent biological activities. Studies have demonstrated that Toxoflavin exhibits significant broad-spectrum fungicidal activity against a range of human fungal pathogens, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans . Notably, its efficacy extends to azole-resistant strains of A. fumigatus, positioning it as a promising candidate for investigating new antifungal therapies . In cancer research, Toxoflavin has shown notable antitumor properties. Analogues of Toxoflavin have been reported to exert antiproliferative effects on aggressive cancer cell lines, such as triple-negative breast cancer, by inducing reactive oxygen species (ROS)-mediated apoptosis and causing DNA damage . Its mechanism of action involves acting as an electron carrier, bypassing the cellular cytochrome system and generating hydrogen peroxide, which contributes to its toxicity and research applications . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5O2 B1683212 Xanthothricin CAS No. 84-82-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
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InChI

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3
Source PubChem
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InChI Key

SLGRAIAQIAUZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
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DSSTOX Substance ID

DTXSID00861658
Record name 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Molecular Weight

193.16 g/mol
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CAS No.

84-82-2
Record name Xanthothricin
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Microbial Production and Biosynthesis of Toxoflavin

Primary Producer Organisms and Strains in Research

Several bacterial species have been identified as toxoflavin producers, with Burkholderia glumae and Burkholderia gladioli being the most extensively studied due to their role as plant pathogens.

Burkholderia glumae as a Model System

Burkholderia glumae is a well-characterized model organism for studying toxoflavin biosynthesis, particularly strain BGR1 nih.govresearchgate.netnih.govmdpi.com. This bacterium is a causal agent of bacterial panicle blight in rice, and toxoflavin is considered a major virulence factor contributing to disease development, including rice grain rot and wilt nih.govmdpi.comppjonline.org. Research on B. glumae BGR1 has provided significant insights into the genetic and regulatory mechanisms governing toxoflavin production oup.comnih.govresearchgate.netnih.govnih.gov. Studies involving comparative genomic analysis and mutational analysis of B. glumae strains, including BGR1, have helped to understand the presence and regulation of toxoflavin biosynthesis genes nih.govfrontiersin.orgbiorxiv.org.

Burkholderia gladioli and Strain-Specific Production

Burkholderia gladioli is another significant toxoflavin producer and a causal agent of diseases in various plants, including bacterial panicle blight in rice, bulb rot in gladiolus, soft rot in mushroom, and root rot in onion oup.commdpi.com. Toxoflavin production in B. gladioli can be strain-specific nih.gov. For instance, while many B. gladioli strains produce toxoflavin, some strains, like KACC11889, possess the necessary biosynthesis genes but lack the quorum-sensing system required for activation of toxoflavin production oup.comnih.govmdpi.comnih.gov. Comparative genomic analysis between toxoflavin-producing strains (e.g., B. gladioli BSR3) and non-producing strains has highlighted the role of the quorum-sensing system in regulating toxoflavin biosynthesis in B. gladioli, similar to B. glumae oup.comnih.govnih.gov. Research has also shown that introducing quorum-sensing genes into non-pathogenic B. gladioli strains lacking this system can restore toxoflavin production and virulence mdpi.com. B. gladioli strains, such as HDXY-02 isolated from Lycoris aurea, have shown efficient toxoflavin production in liquid fermentation, with yields significantly higher than those reported for other species researchgate.netnih.gov.

Table 1: Toxoflavin Production by Burkholderia Strains

OrganismStrainToxoflavin ProductionNotesSource
Burkholderia glumaeBGR1HighModel system, well-characterized biosynthesis nih.govresearchgate.net
Burkholderia gladioliBSR3AbundantProduces toxoflavin and other metabolites oup.comnih.gov
Burkholderia gladioliKACC11889NoneLacks quorum-sensing system oup.comnih.govmdpi.comnih.gov
Burkholderia gladioliHDXY-02High (170 mg/liter)Efficient production in KMB broth researchgate.netnih.gov

Other Producing Organisms

Beyond Burkholderia, toxoflavin production has been observed in other bacterial genera. Pseudomonas protegens Pf-5, a soil bacterium known for producing various antimicrobials, is capable of producing trace levels of toxoflavin under microaerobic conditions researchgate.netnih.gov. The toxoflavin gene cluster in P. protegens Pf-5 shows differences compared to that in Burkholderia researchgate.net. Pseudomonas alcaliphila, isolated from cooling towers, has also been found to produce toxoflavin, which contributes to its ability to inhibit the growth of Legionella pneumophila and its host Vermamoeba vermiformis biorxiv.orgresearchgate.netresearchgate.netplos.orgnih.gov. Genomic analysis of P. alcaliphila revealed a gene cluster homologous to the toxoflavin synthesis cluster in B. glumae and P. protegens biorxiv.orgresearchgate.net. Toxoflavin production has also been reported in Streptomyces species, such as Streptomyces hiroshimensis and Streptomyces sp. nih.govuniscience.co.kracs.orgnih.govconnectedpapers.com.

Genetic Basis of Toxoflavin Biosynthesis

The biosynthesis of toxoflavin is governed by specific gene clusters, primarily organized into operons.

tox Operon Organization

In Burkholderia glumae, the genes responsible for toxoflavin production are primarily located within the tox operon. This operon is polycistronic and consists of genes involved in both biosynthesis and transport of toxoflavin researchgate.netnih.govplos.orgresearchgate.net. The biosynthesis genes are typically designated as toxABCDE, while the genes involved in toxoflavin transport are toxFGHI nih.govresearchgate.netnih.govplos.orgresearchgate.net. These operons are regulated by complex mechanisms, including quorum sensing, which involves transcriptional regulators like ToxJ and ToxR nih.govresearchgate.netnih.govplos.orgbiorxiv.orglsu.edu. The expression of the toxABCDE and toxFGHI operons is activated by ToxR in the presence of toxoflavin as a coinducer nih.gov. Quorum sensing, mediated by the TofI/TofR system, regulates the expression of the transcriptional activator ToxJ, which is also required for tox gene expression nih.govppjonline.orgnih.govplos.orgbiorxiv.orglsu.edu. This regulatory cascade ensures that toxoflavin production is controlled in a cell-density-dependent manner nih.gov.

A schematic representation of the tox operon in B. glumae shows the organization of the biosynthetic (toxABCDE), transport (toxFGHI), and regulatory (toxJ and toxR) genes researchgate.net.

Individual Gene Functions and Enzymatic Roles

The genes within the tox operon encode enzymes and proteins that catalyze the steps in toxoflavin biosynthesis and facilitate its transport.

toxABCDE (Biosynthesis): This operon is responsible for the enzymatic steps leading to toxoflavin synthesis.

toxA: Encodes a protein predicted to be an S-adenosyl-L-methionine-dependent methyltransferase, potentially involved in the final methylation step of toxoflavin biosynthesis researchgate.netnih.govmdpi.com. ToxA is considered a key intermediate in the pathway researchgate.netnih.gov.

toxB: Encodes a protein with significant similarity to GTP cyclohydrolase II, an enzyme involved in the initial steps of riboflavin (B1680620) synthesis researchgate.net. This suggests that toxoflavin biosynthesis shares the first two steps with the riboflavin biosynthesis pathway, starting with GTP as a precursor researchgate.netresearchgate.netresearchgate.net.

toxC, toxD, toxE: These genes encode other proteins involved in the biosynthetic pathway. ToxD, for instance, has been characterized as essential for toxoflavin production in B. glumae, and structural studies have provided insights into its mechanism acs.orgnih.govrcsb.org. Mutational analysis of conserved residues in the active site of ToxD homologs in P. protegens Pf-5 has revealed residues critical for toxoflavin production nih.govrcsb.org.

toxFGHI (Transport): These genes encode proteins involved in the transport or efflux of toxoflavin out of the bacterial cell. They are similar to genes for resistance-nodulation-division efflux systems nih.gov.

The expression of these genes is tightly regulated. ToxR, a LysR-type regulator, activates the expression of both toxABCDE and toxFGHI operons researchgate.netnih.govbiorxiv.org. ToxJ, a transcriptional activator regulated by quorum sensing, is also required for the expression of the tox operons nih.govplos.orgbiorxiv.org. Biochemical evidence indicates that both ToxR and ToxJ can bind simultaneously to the regulatory regions of the tox operons nih.gov.

Table 2: Key Genes in Toxoflavin Biosynthesis and Transport

GeneProposed FunctionOperonNotesSource
toxAMethyltransferase (putative)toxABCDEKey intermediate, involved in final methylation researchgate.netnih.govmdpi.com
toxBGTP cyclohydrolase II (putative)toxABCDEInvolved in early steps, shared with riboflavin synthesis researchgate.net
toxCBiosynthesis enzymetoxABCDE researchgate.net
toxDBiosynthesis enzymetoxABCDEEssential for production, structural insights available acs.orgnih.govrcsb.org
toxEDeaminase (putative)toxABCDESimilarity to deaminase in riboflavin synthesis researchgate.net
toxFTransport proteintoxFGHIInvolved in efflux nih.govnih.gov
toxGTransport proteintoxFGHIInvolved in efflux nih.govnih.gov
toxHTransport proteintoxFGHIInvolved in efflux nih.govnih.gov
toxITransport proteintoxFGHIInvolved in efflux nih.govnih.gov
toxJTranscriptional activatorRegulatoryRegulated by quorum sensing, required for tox operon expression nih.govnih.govplos.orgbiorxiv.org
toxRLysR-type transcriptional regulatorRegulatoryActivates tox operons in presence of toxoflavin, binds tox operons researchgate.netnih.govbiorxiv.orgresearchgate.net
toxA as a Dual-Specificity Methyltransferase

The toxA gene within the tox operon encodes a protein identified as a key enzyme in toxoflavin biosynthesis. mdpi.com ToxA is characterized as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govnih.gov Research, including studies utilizing Burkholderia glumae and Pseudomonas protegens, has demonstrated that ToxA is responsible for catalyzing the final two methylation steps in the biosynthesis of toxoflavin. nih.govnih.govacs.org This dual specificity allows ToxA to add two methyl groups to a precursor molecule, converting it into toxoflavin. nih.govacs.org The two methyl groups in toxoflavin are located at the N1 and N6 positions of the azapteridine ring system. nih.gov A plausible intermediate in this process is 1,6-didemethyltoxoflavin (1,6-DDMT). nih.gov Studies involving crystal structures of ToxA have provided insights into the molecular basis of its dual methyltransferase activity, suggesting a sequential methylation process, initially at N6 of 1,6-didemethyltoxoflavin, followed by methylation at N1. nih.govnih.govacs.org

Here is a table summarizing the role of ToxA:

GeneProtein ProductProposed FunctionSubstrate(s)Product(s)
toxAToxADual-specificity methyltransferaseS-adenosyl-L-methionine, 1,6-didemethyltoxoflavinS-adenosyl-L-homocysteine, Toxoflavin qmul.ac.uk
toxD as an Essential Biosynthesis Protein

The toxD gene is another essential component of the toxoflavin biosynthetic gene cluster. researchgate.netrcsb.orgacs.org Studies, including those using transposon mutagenesis in Burkholderia glumae and gene deletions in Pseudomonas protegens, have indicated that ToxD is essential for the production of toxoflavin. researchgate.netrcsb.org While the specific enzymatic function of ToxD was initially less clear compared to other Tox proteins, structural studies have provided some insights. nih.govrcsb.org The crystal structure of Burkholderia glumae ToxD has been solved, revealing a citrate (B86180) molecule in the putative active site. rcsb.orgacs.org Site-directed mutagenesis studies on conserved residues in the putative active site of the ToxD homolog in Pseudomonas protegens have shown that many of these residues are functionally important, as their mutation resulted in no observable toxoflavin production in several cases. acs.org

Here is a table summarizing the role of ToxD:

GeneProtein ProductProposed Function
toxDToxDEssential for toxoflavin biosynthesis researchgate.netrcsb.orgacs.org
Other tox Genes (toxB, toxC, toxE) and Proposed Functions (e.g., GTP cyclohydrolase II, deaminase)

In addition to toxA and toxD, the tox operon includes toxB, toxC, and toxE, which also play crucial roles in toxoflavin biosynthesis. researchgate.netmdpi.com Based on sequence similarity, ToxB and ToxE have been proposed to function as enzymes analogous to those found in the riboflavin biosynthesis pathway. researchgate.netnih.gov

toxB: The deduced protein sequence of ToxB shows significant similarity to GTP cyclohydrolase II. researchgate.netnih.govresearchgate.net This enzyme is involved in the initial steps of riboflavin biosynthesis, suggesting a shared initial pathway for toxoflavin and riboflavin synthesis starting from GTP. researchgate.netnih.govresearchgate.nettandfonline.com Experimental evidence supports that ToxB encodes a canonical GTP cyclohydrolase II in toxoflavin biosynthesis. nih.gov

toxE: ToxE exhibits significant similarity to deaminase/reductase proteins, such as RibD in Escherichia coli, which are also involved in riboflavin synthesis. researchgate.netnih.govresearchgate.net This further reinforces the link between the initial steps of toxoflavin and riboflavin biosynthesis. researchgate.netnih.govresearchgate.nettandfonline.com

toxC: The function of ToxC was initially less clear, but studies have indicated that toxC is essential for toxoflavin biosynthesis in Pseudomonas protegens. nih.gov One study suggested that ToxC might be a WD40 protein, and protein association network analysis has indicated the possible involvement of ToxC in toxoflavin biosynthesis. nih.govresearchgate.net

Here is a table summarizing the proposed functions of other tox genes:

GeneProtein ProductProposed Function
toxBToxBGTP cyclohydrolase II researchgate.netnih.govresearchgate.net
toxCToxCEssential for biosynthesis, possibly a WD40 protein nih.govnih.govresearchgate.net
toxEToxEDeaminase/reductase researchgate.netnih.govresearchgate.net

Biosynthetic Pathway Intermediates and Elucidation

The elucidation of the toxoflavin biosynthetic pathway has involved the identification of key intermediates. researchgate.netacs.orgacs.org Heterologous reconstitution of the Burkholderia toxoflavin biosynthesis genes in Escherichia coli has been instrumental in identifying these intermediates. researchgate.netacs.orgacs.org

Derivation from Purine Bases (e.g., Guanosine)

Early studies utilizing labeled precursors suggested that toxoflavin is synthesized, in part, through a pathway common to the synthesis of riboflavin, starting with Guanosine-5'-triphosphate (GTP) as the precursor. researchgate.netplos.orgnih.govresearchgate.net Research has shown that Burkholderia glumae converts the guanine (B1146940) base of GTP into an azapteridine structure, which forms the core of toxoflavin. researchgate.netresearchgate.net Studies on the enzymic release of carbon atom 8 from GTP have provided evidence for an early step involving the labilization and expulsion of this carbon. umich.edu

Involvement of Riboflavin Biosynthesis Pathway

Multiple lines of evidence suggest a significant overlap between the initial steps of toxoflavin and riboflavin biosynthesis. knaw.nlresearchgate.netmdpi.comnih.govresearchgate.nettandfonline.comnih.gov The similarity of ToxB and ToxE to enzymes in the riboflavin pathway (GTP cyclohydrolase II and deaminase/reductase, respectively) supports this. researchgate.netnih.govresearchgate.nettandfonline.com It is hypothesized that the first two steps of toxoflavin biosynthesis are analogous to those in riboflavin synthesis, starting with GTP and proceeding through intermediates also found in the riboflavin pathway. knaw.nlnih.govresearchgate.nettandfonline.com

Identification of Ribityl-dedimethyl-toxoflavin

A key intermediate in the toxoflavin biosynthetic pathway that has been identified is ribityl-dedimethyl-toxoflavin. researchgate.netacs.orgacs.orgresearchgate.netnih.govfigshare.com This intermediate was discovered through heterologous reconstitution experiments. researchgate.netacs.orgacs.org Further characterization has revealed that a cofactorless oxidase is involved in converting ribityl-dedimethyl-toxoflavin to ribose and dedimethyl-toxoflavin, with the latter then undergoing stepwise methylations catalyzed by ToxA to form toxoflavin. researchgate.netacs.orgacs.orgresearchgate.net

Here is a table summarizing a key intermediate:

IntermediateDerivation/InvolvementConversion
Ribityl-dedimethyl-toxoflavinInvolved in the pathway after initial steps shared with riboflavin biosynthesis researchgate.netacs.orgacs.orgConverted to ribose and dedimethyl-toxoflavin by a cofactorless oxidase researchgate.netacs.orgacs.org
Role of Cofactorless Oxidases

Recent research has shed light on the specific enzymes involved in the toxoflavin biosynthetic pathway. A key step involves the conversion of ribityl-dedimethyl-toxoflavin to ribose and dedimethyl-toxoflavin. This reaction is catalyzed by a characterized cofactorless oxidase. researchgate.netresearchgate.netnih.govacs.orgfigshare.com This finding provides crucial insight into the enzymatic steps and the types of enzymes involved in the complex biosynthesis of this azapteridine-containing phytotoxin. researchgate.netresearchgate.netnih.govacs.orgfigshare.com

Regulatory Mechanisms of Toxoflavin Production

The production of toxoflavin is tightly controlled by regulatory networks within the producing bacteria, allowing them to modulate toxin levels in response to environmental cues and population density. nih.govmdpi.comresearchgate.netnih.govplos.orgapsnet.orgfrontiersin.orgbiorxiv.orgplos.org Quorum sensing (QS) systems are central to this regulation. nih.govmdpi.comresearchgate.netnih.govplos.orgapsnet.orgfrontiersin.orgbiorxiv.orgplos.org

Regulatory Mechanisms of Toxoflavin Production

Quorum Sensing (QS) Systems

Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to sense their population density through the production and detection of signaling molecules. oup.commdpi.com In Burkholderia species, AHL-mediated QS systems play a crucial role in regulating the expression of virulence factors, including toxoflavin. nih.govoup.comresearchgate.netnih.govplos.orgapsnet.orgfrontiersin.orgbiorxiv.orgplos.orgmdpi.comasm.org

In B. glumae, the primary QS system regulating toxoflavin production is the TofI/TofR system. nih.govplos.orgapsnet.orgfrontiersin.orgbiorxiv.orgplos.orgasm.orgresearchgate.net TofI is a LuxI homolog responsible for synthesizing N-acyl homoserine lactone (AHL) signal molecules. apsnet.orgfrontiersin.orgbiorxiv.orgplos.orgasm.org The main AHL produced by B. glumae and involved in toxoflavin regulation is N-octanoyl homoserine lactone (C8-HSL). plos.orgapsnet.orgfrontiersin.orgbiorxiv.orgplos.orgmdpi.comasm.orgresearchgate.netresearchgate.netdergipark.org.trnih.gov TofR is a LuxR homolog that acts as the cognate receptor for C8-HSL. apsnet.orgfrontiersin.orgbiorxiv.orgplos.orgasm.org Upon binding with C8-HSL, the TofR-C8-HSL complex activates the expression of genes downstream in the regulatory cascade, ultimately leading to toxoflavin biosynthesis and transport. nih.govapsnet.orgfrontiersin.orgbiorxiv.orgplos.orgasm.orgresearchgate.net

The TofI/TofR QS system regulates the expression of additional regulatory elements crucial for toxoflavin production, namely ToxJ and ToxR. mdpi.comnih.govplos.orgapsnet.orgbiorxiv.orgplos.orgnih.gov ToxJ is a transcriptional activator required for the transcription of toxR. plos.orgapsnet.orgbiorxiv.orgplos.org ToxR, a LysR-type transcriptional regulator, in turn activates the expression of the toxABCDE and toxFGHI operons, which contain the genes responsible for toxoflavin biosynthesis and transport, respectively. mdpi.comnih.govplos.orgapsnet.orgbiorxiv.orgplos.orgnih.gov Both ToxR and ToxJ have been shown to bind simultaneously to the regulatory regions of the tox operons. nih.gov ToxR can also bind toxoflavin itself as a co-inducer, further enhancing the expression of the tox operons. nih.govnih.gov

While the TofI/TofR system is considered the central regulatory pathway for toxoflavin production, studies have revealed the existence of alternative, non-canonical regulatory pathways that can operate independently of tofI and tofR. plos.orgfrontiersin.orgplos.orgnih.gov These pathways allow for toxoflavin production under certain conditions, such as growth on solid media at high bacterial densities, even in tofI or tofR mutants. plos.orgfrontiersin.orgnih.gov

The tofM gene, located in the intergenic region between tofI and tofR, has been identified as a key genetic component of these tofI- and tofR-independent pathways. plos.orgapsnet.orgfrontiersin.orgplos.orgresearchgate.netnih.gov TofM acts as a positive regulator for toxoflavin production. nih.govplos.orgnih.gov Deletion of tofM can lead to reduced toxoflavin production. nih.govplos.orgnih.gov TofM is considered a modulator of the TofI/TofR QS system. plos.orgresearchgate.net

The regulation of toxoflavin production can vary among different Burkholderia strains. While the TofI/TofR QS system is a common regulatory mechanism in many toxoflavin-producing Burkholderia species like B. glumae and B. gladioli, there are observed differences in the dependence on this system and the involvement of other regulatory elements. nih.govoup.comresearchgate.netplos.orgbiorxiv.orgplos.orgnih.govdntb.gov.ua

For instance, some B. gladioli strains possess the genes for toxoflavin biosynthesis but lack the complete QS system, suggesting that they may have evolved to eliminate toxoflavin production or utilize alternative regulatory mechanisms. nih.govresearchgate.net Comparative genomic analysis between toxoflavin-producing and non-producing strains of B. gladioli has supported the idea of differential regulation, including the potential deletion of QS genes in some strains. nih.govresearchgate.net

Environmental and Growth Condition Influences on Production

The production of toxoflavin by bacteria is influenced by various environmental and growth conditions, including the composition of the culture medium, temperature, and the presence of specific substances.

Studies on Burkholderia gladioli strain HDXY-02 have investigated the impact of different medium components on toxoflavin yield. A Plackett-Burman design analysis identified glucose, peptone, and phenylalanine as having significant positive effects on toxoflavin production. nih.gov

Parameter Effect Coefficient P-value Significance (P < 0.05)
Glucose +193.4 < 0.05 Yes
Peptone +269.0 < 0.05 Yes
Phenylalanine +181.0 < 0.05 Yes

B. gladioli HDXY-02 exhibited higher toxoflavin production in King's B medium (KMB) compared to Luria-Bertani (LB) broth after 24 hours of cultivation at 30°C. nih.gov Specifically, production reached 170 mg/liter in KMB, which was significantly higher than in LB broth. nih.gov This suggests that the specific nutrient composition of KMB is more favorable for toxoflavin synthesis in this strain. The production of toxoflavin in B. gladioli HDXY-02 also appears to correlate with the bacterial growth curve. nih.gov

Temperature is another critical environmental factor affecting toxoflavin production. In Pseudomonas alcaliphila, inhibition of Legionella pneumophila growth, attributed to toxoflavin production, was observed to be temperature-dependent. biorxiv.org P. alcaliphila inhibited L. pneumophila growth at 25°C and 30°C but not at 37°C. biorxiv.org The diameter of the inhibition zone was significantly larger at 25°C than at 30°C. biorxiv.org While the exact mechanism for this temperature dependence in Pseudomonas is not fully elucidated, it is hypothesized that it could be linked to the regulation of toxoflavin production by quorum sensing systems, which are known to be complex in Pseudomonas species. biorxiv.org

The quorum sensing system itself, which regulates toxoflavin biosynthesis in Burkholderia species, can be influenced by environmental factors. nih.gov While the core biosynthesis system may remain active, the on/off switch function of the QS system can exhibit flexibility depending on environmental conditions. nih.gov This suggests that environmental cues can modulate the regulatory cascade controlling toxoflavin production.

Furthermore, the presence of other microorganisms or their metabolites in the environment can also impact toxoflavin production. For instance, the mycotoxin fusaric acid, produced by Fusarium species, has been shown to influence the production of secondary metabolites, including antibiotics, in Pseudomonas protegens. asm.org While toxoflavin production was not quantified in that specific study at the time, it highlights the potential for interspecies interactions and the presence of specific chemicals in the environment to modulate the production of such compounds. asm.org

The type of growth medium can also influence whether quorum sensing regulates toxoflavin production. In Burkholderia gladioli pv. gladioli MAFF 302385, toxoflavin production was regulated by the glaI1/glaR1 QS system in liquid medium but not on agar (B569324) medium. oup.com This indicates that the physical state of the growth environment can alter the regulatory mechanisms governing toxoflavin synthesis.

Toxoflavin is a yellow pigment and a potent azapteridine antibiotic produced by certain bacteria, notably Burkholderia glumae and Burkholderia gladioli. nih.govwikipedia.org It is recognized as a significant virulence factor in plant pathogenesis, particularly affecting rice crops. nih.govresearchgate.netplos.orgnih.gov

Mechanism of Action and Biological Function

Toxoflavin exerts its biological effects primarily through its activity as an electron carrier, leading to the generation of reactive oxygen species (ROS). nih.govresearchgate.nettoku-e.com

Electron Carrier Activity and Reactive Oxygen Species (ROS) Generation

Toxoflavin functions as an effective electron carrier in aerobic conditions. nih.govresearchgate.net This activity is central to its toxicity across various organisms, including plants, fungi, animals, and microorganisms. nih.govtoku-e.com

Toxoflavin facilitates electron transfer independently of the cytochrome system. researchgate.nettoku-e.com It can accept electrons from reducing agents, such as NADH, bypassing the conventional electron transport chain. nih.govresearchgate.nettoku-e.com

In the presence of oxygen, toxoflavin transfers the electrons it accepts directly to oxygen, resulting in the production of hydrogen peroxide (H₂O₂). nih.govresearchgate.nettoku-e.com This process can occur during metabolic activities like glycolysis and the citric acid cycle, where NADH is generated. toku-e.com The toxic effects of toxoflavin are thought to be primarily due to this generation of hydrogen peroxide rather than direct interference with the electron transport chain. toku-e.com

Data related to Toxoflavin's electron carrier activity and H₂O₂ production:

Mechanism Electron Source Electron Acceptor Product Citation
Cytochrome-Independent Electron Transfer NADH Toxoflavin Reduced Toxoflavin nih.govresearchgate.nettoku-e.com
Subsequent Electron Transfer to Oxygen Reduced Toxoflavin Oxygen Hydrogen Peroxide (H₂O₂) nih.govresearchgate.nettoku-e.com

The production of hydrogen peroxide by toxoflavin leads to the induction of oxidative stress within cells. toku-e.comnih.govresearchgate.netresearchgate.net This oxidative stress can cause damage to cellular components and disrupt normal physiological processes. nih.govresearchgate.netresearchgate.netnih.gov

Role as a Virulence Factor in Plant Pathogenesis

Toxoflavin is a key virulence factor for plant-pathogenic bacteria, particularly Burkholderia species. nih.govresearchgate.netplos.orgnih.govnih.gov Its phytotoxic properties contribute significantly to disease development in susceptible plants. nih.govresearchgate.net

Toxoflavin is a major factor responsible for causing rice grain rot and bacterial panicle blight in rice. nih.govresearchgate.netplos.orgnih.govtoku-e.comnih.govresearchgate.netphytojournal.comunila.ac.id This disease can lead to severe losses in rice crops globally. nih.govphytojournal.com Symptoms include discolored panicles, aborted and rotted grains, and reduced grain filling. nih.govphytojournal.comunila.ac.id

A characteristic symptom induced by toxoflavin in plants is chlorosis, which is the yellowing of plant tissues due to a reduction in chlorophyll. nih.govresearchgate.nettoku-e.comresearchgate.net Toxoflavin causes chlorotic damage to the panicles of affected plants and can also inhibit the growth of rice leaves and roots. nih.govnih.govresearchgate.net

Data related to Toxoflavin's role in plant pathogenesis:

Plant Disease/Symptom Causal Agent(s) Producing Toxoflavin Affected Plant Parts Citation
Rice Grain Rot Burkholderia glumae, Burkholderia gladioli Grains, Panicles nih.govresearchgate.netplos.orgnih.govtoku-e.comnih.govresearchgate.netphytojournal.comunila.ac.id
Bacterial Panicle Blight Burkholderia glumae, Burkholderia gladioli Panicles, Grains nih.govresearchgate.netnih.govtoku-e.comnih.govresearchgate.netphytojournal.comunila.ac.id
Chlorotic Damage Burkholderia glumae Panicles, Leaves nih.govresearchgate.nettoku-e.comnih.govresearchgate.net

Mechanism of Action and Biological Function

Role as a Virulence Factor in Plant Pathogenesis

Broad Host Range Phytotoxicity (e.g., rice, tomato, sesame, eggplant, hot pepper)

Toxoflavin is known as a broad host range phytotoxin. researchgate.net Studies have demonstrated its ability to cause wilt symptoms in a variety of field crops, including rice, tomato, sesame, perilla, eggplant, and hot pepper. apsnet.orgresearchgate.netresearchgate.net Synthetic toxoflavin at concentrations as low as 10 µg/ml has been shown to induce wilt symptoms in these plants within 24 hours. apsnet.orgresearchgate.net The fact that toxoflavin-deficient mutants of B. glumae lose the ability to cause wilt symptoms, while the application of synthetic toxoflavin restores this ability, highlights its crucial role in the development of wilt symptoms in these crops. apsnet.org

Table 1: Phytotoxic Effects of Synthetic Toxoflavin on Various Crops

CropConcentration (µg/ml)Time to Wilt SymptomsDisease Severity (1 day)Disease Severity (3 days)
Tomato101 day25-50%75-100%
Sesame101 day25-50%75-100%
Perilla101 day25-50%75-100%
Eggplant101 day25-50%75-100%
Hot Pepper101 day25-50%75-100%
Tomato251 day25-50%75-100%
Sesame251 day25-50%75-100%
Perilla251 day25-50%75-100%
Eggplant251 day25-50%75-100%
Hot Pepper251 day25-50%75-100%
Inoculated plants died 7 days after inoculation at 5 µg/ml. apsnet.org

Interaction with other Virulence Factors in Pathogens

Toxoflavin is a major virulence factor produced by B. glumae, but the pathogenesis of this bacterium is multifactorial, involving numerous virulence factors such as lipases, proteases, extracellular polysaccharides, bacterial motility, and bacterial secretion systems. researchgate.netnih.govapsnet.org While toxoflavin is crucial for full virulence, strains deficient in toxoflavin production may still retain some ability to cause disease, indicating the involvement of other factors. nih.govnih.govapsnet.org The synthesis and transport of toxoflavin in B. glumae are regulated by a quorum-sensing system, which also regulates other virulence factors like lipase (B570770) and flagella. nih.govnih.govapsnet.orgasm.org This suggests a coordinated regulation of multiple factors contributing to the pathogen's ability to cause disease.

Antimicrobial Activities

Toxoflavin possesses antibacterial, antifungal, and herbicidal activities. apsnet.orgwikipedia.orgplos.org

Antibacterial Effects (e.g., Escherichia coli, Bacillus subtilis, Proteus vulgaris, Legionella pneumophila)

Toxoflavin has demonstrated antibacterial activity against a range of bacteria. apsnet.org It has been reported to be active against Escherichia coli, Bacillus subtilis, and Proteus vulgaris. researchgate.netnijophasr.netmdpi.comnih.govstmarytx.edu Toxoflavin secreted by Pseudomonas alcaliphila has been shown to inhibit the growth of Legionella pneumophila. researchgate.net E. coli growth can be completely inhibited by toxoflavin concentrations less than 3 µg/ml. plos.org

Antifungal Effects (e.g., Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans, Magnaporthe oryzae, Rhizoctonia solani)

Toxoflavin exhibits broad-spectrum antifungal activity against various plant and human fungal pathogens. nih.gov It has shown effective inhibitory action against Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. nih.govfrontiersin.orgbiorxiv.orgnih.gov Additionally, toxoflavin has demonstrated activity against plant fungal pathogens such as Magnaporthe oryzae (rice blast fungus) and Rhizoctonia solani. nih.govjmb.or.kr The minimum inhibitory concentrations (MICs) of toxoflavin against M. oryzae and R. solani have been determined to be between 128 and 256 μg/ml. nih.gov Notably, toxoflavin also shows inhibitory effects against azole antifungal-resistant mutants of A. fumigatus. nih.gov

Herbicidal Activities

Toxoflavin has herbicidal properties. apsnet.orgplos.orgnih.govresearchgate.net While its exact mechanism of herbicidal activity is not fully clear, it may cause wilt symptoms through a common mode of action. apsnet.org Studies on toxoflavin and its analogs have investigated their herbicidal effects on various weeds. nih.govresearchgate.net Toxoflavin itself has shown potent herbicidal activity against Echinochloa crus-galli and moderate activity against Chenopodium album and Amaranthus viridis. nih.gov Modifications to the toxoflavin structure, such as the introduction of aromatic rings, can influence and broaden its herbicidal spectrum. nih.govresearchgate.net

Inhibition of Protozoan Growth (e.g., Vermamoeba vermiformis)

Toxoflavin has demonstrated inhibitory effects on the growth of protozoa, including Vermamoeba vermiformis. V. vermiformis is a free-living amoeba that can serve as a host for pathogenic bacteria like Legionella pneumophila. researchgate.netnih.govresearchgate.netnih.gov Studies have shown that Pseudomonas alcaliphila, a bacterium found in water systems, can inhibit the growth of both L. pneumophila and its host V. vermiformis through the production of toxoflavin. researchgate.netnih.govresearchgate.netnih.gov

Research indicates that pure toxoflavin can directly inhibit the growth of V. vermiformis. nih.govresearchgate.netbiorxiv.org For instance, a concentration of 25 µg/mL of toxoflavin has been shown to inhibit the growth of V. vermiformis. biorxiv.org This suggests that toxoflavin produced by bacteria like P. alcaliphila can play a role in controlling protozoan populations in certain environments, potentially impacting the survival and proliferation of intracellular bacteria that utilize these protozoa as hosts. researchgate.netnih.govresearchgate.netnih.gov

Modulation of Antimicrobial Resilience and Inter-species Interactions

Toxoflavin acts as an interspecies modulator of resilience to various antibiotics. nih.govbiorxiv.orgnih.govcaltech.edu Produced by bacteria such as Burkholderia gladioli, toxoflavin can significantly alter the susceptibility of diverse bacteria, including pathogenic species within the Burkholderia cepacia complex, to clinical antibiotics. nih.govbiorxiv.orgnih.govcaltech.edu

Antagonistic and Potentiating Effects on Antibiotic Susceptibility

Toxoflavin can exert both antagonistic and potentiating effects on antibiotic susceptibility, depending on the specific antibiotic class and the target bacterium. nih.govbiorxiv.orgnih.govcaltech.edu This means that toxoflavin can either decrease or increase the effectiveness of antibiotics. These varied effects highlight the complex nature of microbial interactions mediated by secondary metabolites like toxoflavin in polymicrobial communities. nih.govbiorxiv.orgnih.govresearchgate.net

Influence on Efflux Systems and Redox-Sensitive Transcription Factors (e.g., SoxR)

The modulation of antibiotic susceptibility by toxoflavin is linked to its influence on bacterial defense mechanisms, particularly efflux systems and redox-sensitive transcription factors like SoxR. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net SoxR is a transcription factor that senses redox-active molecules through the oxidation of its Fe-S cluster. nih.govresearchgate.netresearchgate.net In the presence of redox-active metabolites such as toxoflavin, SoxR can be activated, triggering defense responses. nih.govresearchgate.net

In the Burkholderia cepacia complex, SoxR is commonly found adjacent to RND (Resistance-Nodulation-Division) efflux systems, such as RND-9. nih.govresearchgate.net Activation of SoxR can lead to the regulation and induction of these efflux systems. nih.govresearchgate.net Efflux pumps play a crucial role in antibiotic resistance by actively transporting antibiotics out of the bacterial cell. nih.govbiorxiv.orgnih.govresearchgate.net

Defense responses regulated by SoxR can potentiate the antagonistic effects of toxoflavin against certain antibiotics, particularly fluoroquinolones. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net The presence of genes encoding SoxR and the efflux systems it regulates can be predictive of how toxoflavin will affect the antibiotic susceptibility of different bacteria. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net This suggests a mechanism where toxoflavin, by activating the SoxR-efflux pump pathway, can enhance bacterial resilience to specific antibiotics.

Interactions with Other Microbial Metabolites

Toxoflavin's biological effects and its role in inter-species interactions can be influenced by the presence and activity of other microbial metabolites. While the provided search results primarily focus on toxoflavin's interaction with antibiotics and its own production, the broader context of secondary metabolites mediating microbial interactions is highlighted. nih.govbiorxiv.orgnih.govcaltech.eduresearchgate.net

For example, studies investigating interspecies modulators of antibiotic resilience often examine toxoflavin alongside other redox-active secondary metabolites like pyocyanin (B1662382) and phenazine-1-carboxylic acid, which are produced by Pseudomonas aeruginosa. nih.govbiorxiv.orgnih.govcaltech.eduresearchgate.net These metabolites can collectively or individually impact the antibiotic susceptibility profiles of bacteria in polymicrobial environments. nih.govbiorxiv.orgnih.govcaltech.eduresearchgate.net

Furthermore, toxoflavin produced by Burkholderia glumae has been shown to interact with Fusarium graminearum, a fungal pathogen. This interaction involves toxoflavin increasing the expression of genes in the trichothecene (B1219388) biosynthetic pathway and the production of deoxynivalenol (B1670258) (DON) by F. graminearum. researchgate.net This illustrates how toxoflavin can influence the metabolic activities of other microorganisms, impacting the production of their own secondary metabolites. researchgate.net

Toxoflavin Degradation and Detoxification Mechanisms

Toxoflavin, a phytotoxin produced by bacteria such as Burkholderia glumae and Burkholderia gladioli, is a significant virulence factor in plant diseases, particularly in rice. The detoxification of toxoflavin is crucial for the survival of certain microorganisms in toxoflavin-rich environments and presents a potential strategy for developing resistance in crop plants. This process is primarily mediated by enzymatic degradation.

Enzymatic Degradation of Toxoflavin

Several enzymes capable of degrading toxoflavin have been identified and characterized, revealing diverse mechanisms for breaking down this toxic compound.

Toxoflavin-Degrading Enzyme (TxDE) from Paenibacillus polymyxa JH2

A prominent toxoflavin-degrading enzyme, known as TxDE or TflA, has been identified in Paenibacillus polymyxa strain JH2, a bacterium isolated from rice seeds that can survive in the presence of toxoflavin. plos.orgnih.govscience.gov

Functional analysis of TxDE has shown that its catalytic activity in degrading toxoflavin is dependent on the presence of oxygen, Mn(II) ions, and a reducing agent such as dithiothreitol (B142953) (DTT). nih.govplos.orgsnu.ac.krnih.govrepec.orgresearchgate.net The enzyme catalyzes an oxidative degradation of the pyrimidine (B1678525) ring of toxoflavin, leading to the formation of a less toxic triazine product. researchgate.netacs.orgfigshare.comresearchgate.net

The proposed mechanism involves the non-enzymatic reduction of toxoflavin to dihydrotoxoflavin by the reductant (e.g., DTT), which is then the substrate for TxDE. nih.gov At the active site, dihydrotoxoflavin reacts with molecular oxygen to form a peroxytoxoflavin intermediate. nih.gov The Mn(II) ion plays a crucial role in coordinating and activating oxygen for this reaction. plos.orgnih.govrepec.orgresearchgate.netnih.gov TflA appears to stabilize the reduced form of toxoflavin through second-sphere interactions, and this anionic species is predicted to be the electron source for the reductive activation of oxygen. nih.gov

The optimal pH for TxDE activity has been reported to be 7.0 and 6.5, and it can fully degrade toxoflavin at pH values higher than 6. plos.org The enzyme also exhibits good activity over a temperature range of 20–40°C, with optimal activity around 25°C. plos.org

Toxoflavin Lyase (tflA) and its Activity

The gene encoding the toxoflavin-degrading enzyme from Paenibacillus polymyxa JH2 is known as tflA. nih.gov The enzyme, TflA (also referred to as TxDE), is a monooxygenase that catalyzes the degradation of toxoflavin. acs.orgfigshare.comnih.gov Its activity is dependent on reductant, Mn(II), and oxygen. nih.govacs.orgfigshare.comnih.gov TflA catalyzes an aromatic ring-opening reaction in toxoflavin, incorporating two atoms of dioxygen. plos.orgresearchgate.net Unlike some other extradiol dioxygenases, TflA requires Mn²⁺ and dithiothreitol. plos.orgresearchgate.net

The degradation of toxoflavin by TflA results in a single product, identified as a triazine, where the pyrimidine ring has undergone oxidative degradation. acs.orgfigshare.comnih.gov

TxeA, ToxM, and TflA: Comparison of Degradation Products and Mechanisms

Besides TflA, other toxoflavin-degrading enzymes like TxeA and ToxM have been identified. TxeA is a metagenome-derived enzyme with toxoflavin-degrading activity. plos.org Interestingly, the final degradation products of toxoflavin catalyzed by TxeA, TflA, and ToxM have been found to be identical, all identified as triazines. plos.orgresearchgate.netnih.gov

Despite yielding the same final product, these enzymes show significant differences in their amino acid sequences and biochemical properties. TxeA and ToxM share a sequence identity of 44%, while TxeA and TflA have only about 10% sequence identity. nih.gov The amino acid lengths of TxeA and ToxM are also considerably shorter than that of TflA. nih.gov

Differences in optimal conditions have also been observed. TxeA exhibits optimal activity at pH 5.0, which is significantly different from TflA, which shows highest activity at pH 7.0 and 6.5. plos.orgnih.gov TxeA can totally degrade toxoflavin at pH 5.0, while TflA shows no activity below pH 5.5. plos.orgnih.gov Regarding temperature, TxeA shows good activity over a broad range (20–40°C), whereas TflA has an optimal temperature of 25°C and much lower activity at 20°C. plos.orgnih.gov

A common feature among TxeA, TflA, and ToxM is the presence of conserved metal-binding regions, suggesting that specific amino acid residues, including those involved in metal binding, are critical for toxoflavin degradation. nih.gov Both TxeA and TflA require the reduction of toxoflavin for further reaction, and both are specific for Mn²⁺ ions for degradation activity, showing very low or no activity with other divalent cations like Fe²⁺, Fe³⁺, Co²⁺, Cu⁺, Cu²⁺, and Ba²⁺. nih.gov

The mechanism proposed for toxoflavin degradation by TxeA, similar to TflA, involves a Baeyer-Villiger oxidation to produce the triazine product. plos.orgnih.gov

Here is a comparison of some properties of TxeA and TflA:

FeatureTxeATflA (P. polymyxa JH2)
Optimal pH5.07.0, 6.5
Activity below pH 5.5ActiveNo activity
Optimal Temperature20–40°C (broad range)25°C
Activity at 20°CHighVery low
Metal Ion RequirementMn²⁺ specificMn²⁺ specific
Reductant RequirementYes (e.g., DTT)Yes (e.g., DTT)
Final Degradation ProductTriazineTriazine
Sequence Identity to TflA~10%-

stdAR Genes in Sphingomonas adhaesiva and Agrobacterium sp.

Two bacteria, Sphingomonas adhaesiva and Agrobacterium sp., isolated from healthy rice seeds, have also demonstrated toxoflavin-degrading activity. nih.govresearchgate.netresearchgate.net These bacteria possess identical nucleotide regions, designated stdR and stdA, which are responsible for toxoflavin degradation. nih.govresearchgate.net The identity of these genes in distinct genera suggests that horizontal gene transfer may have occurred between microbial communities in the same ecosystem. nih.gov

The stdA gene encodes a toxoflavin-degrading enzyme, while stdR encodes a LysR-type transcriptional regulator (LTTR). nih.govresearchgate.net A novel toxoflavin-quenching regulation mechanism involves the StdR protein. nih.govresearchgate.net Exogenous toxoflavin binds to StdR, forming a complex that activates the expression of the stdA gene, leading to the production of the StdA enzyme and subsequent toxoflavin degradation. nih.govresearchgate.net This bacterial StdR/toxoflavin-quenching regulatory system appears to mimic the ToxR/toxoflavin-mediated biosynthetic regulation found in Burkholderia glumae. nih.gov

The StdA enzyme exhibits a high degree of specificity for toxoflavin, and toxoflavin is the only coinducer of StdR. nih.gov The functionality of stdA and stdR in toxoflavin degradation has been confirmed through mutational studies; mutants lacking functional stdA or stdR are sensitive to toxoflavin and fail to degrade it, while genetic complementation restores toxoflavin resistance. nih.gov

Toxoflavin Degradation and Detoxification Mechanisms

Bacterial Resistance Mechanisms to Toxoflavin

Catalase Activity in Yeast

While the outline specifically mentions catalase activity in yeast toku-e.com, it's important to note that catalase is a common enzyme across various organisms, including bacteria and fungi, that plays a crucial role in detoxifying hydrogen peroxide, a major contributor to toxoflavin's toxicity. mdpi.comnih.govcore.ac.ukplos.orgnih.gov In yeast, high catalase activity has been shown to confer resistance to toxoflavin. toku-e.com Toxoflavin's mechanism of action involves the production of hydrogen peroxide, and yeast cells with abundant catalase can neutralize this excess hydrogen peroxide, thereby preventing cellular toxicity. toku-e.com This suggests that catalase activity is a significant defense mechanism against the oxidative stress induced by toxoflavin.

Resistance in Fusarium Species and Implications for Co-existence

Fusarium species, particularly the air-borne fungal plant pathogen Fusarium graminearum, have been observed to be resistant to toxoflavin produced by Burkholderia glumae. nih.gov This resistance has implications for the co-existence and interaction between these two pathogens on plants like rice. Studies have shown that B. glumae and F. graminearum can cooperatively interact, with toxoflavin potentially playing a role in this interaction. nih.govmdpi.com While toxoflavin can inhibit the growth of some fungi, F. graminearum's resistance allows it to co-exist and even benefit from the presence of B. glumae. nih.gov Research indicates that toxoflavin can increase the production of deoxynivalenol (B1670258) (DON), a mycotoxin produced by F. graminearum, and also enhance fungal spore production. nih.govmdpi.com This suggests a complex relationship where Fusarium's resistance to toxoflavin facilitates a synergistic interaction that can exacerbate disease severity in host plants. nih.govmdpi.com

Evolutionary and Co-evolutionary Aspects of Resistance

The development of resistance to toxins like toxoflavin is a key aspect of evolutionary and co-evolutionary processes between microorganisms and their hosts or interacting species. snu.ac.krresearchgate.netd-nb.infoicts.res.instir.ac.ukauburn.edu The continuous exposure of organisms to toxins exerts selective pressure, favoring individuals or strains with mechanisms to tolerate, detoxify, or avoid the toxin. In the context of toxoflavin, the evolution of degrading enzymes like TflA and TxeA in bacteria represents an adaptive response to the presence of the toxin in their environment. plos.org Similarly, the resistance observed in Fusarium species highlights the evolutionary capacity of fungi to develop counter-mechanisms against bacterial toxins. nih.gov The co-existence of toxoflavin-producing Burkholderia and resistant Fusarium species on the same host plant exemplifies a co-evolutionary dynamic where the interaction between the two pathogens is shaped by the presence and effects of toxoflavin. nih.govmdpi.com Horizontal gene transfer of genes encoding toxoflavin-degrading enzymes, such as stdA, among bacterial communities in the same ecosystem also points to the evolutionary strategies employed for survival in environments where toxoflavin is present. researchgate.net These evolutionary and co-evolutionary processes drive the complex interactions observed in microbial communities and host-pathogen systems. researchgate.netd-nb.infoicts.res.instir.ac.ukauburn.edu

Toxin Quenching as an Antivirulence Strategy

Toxin quenching, which involves the neutralization or degradation of toxins, is emerging as a promising antivirulence strategy to combat bacterial infections. researchgate.netfrontiersin.org Unlike traditional antibiotics that target bacterial growth or survival and can contribute to the development of resistance, antivirulence strategies aim to disarm pathogens by interfering with their virulence factors, such as toxins. researchgate.netfrontiersin.org

Enzymes capable of degrading toxins, like the toxoflavin-degrading enzymes TflA and TxeA, are central to this strategy. plos.orgresearchgate.netvirginia.edu By breaking down toxoflavin, these enzymes can reduce its concentration in the host environment, thereby mitigating its toxic effects and reducing the severity of diseases caused by toxoflavin-producing bacteria. plos.orgresearchgate.netvirginia.edu The identification and characterization of such enzymes offer potential avenues for developing novel therapeutic or plant protection agents. For instance, expressing toxoflavin lyase (tflA) in potato plants has been shown to confer resistance to Burkholderia glumae infection, demonstrating the potential of enzymatic toxin degradation in developing resistant crops. toku-e.com

Another aspect of toxin quenching involves interfering with the regulatory mechanisms controlling toxin production. In Burkholderia glumae, toxoflavin biosynthesis is regulated by quorum sensing (QS). researchgate.netvirginia.eduppjonline.orgasm.org Quorum quenching, which disrupts bacterial cell-to-cell communication, can indirectly act as an antivirulence strategy by downregulating the production of toxins like toxoflavin. researchgate.netfrontiersin.orgvirginia.edunih.gov

Furthermore, the discovery of bacterial regulatory systems that respond to toxoflavin, such as the StdR-StdA system, which induces the expression of a toxoflavin-degrading enzyme (stdA) in the presence of toxoflavin, highlights the natural toxin-quenching mechanisms present in bacteria. researchgate.netnih.gov Understanding and potentially manipulating these natural systems could offer additional strategies for controlling toxoflavin-mediated diseases.

Applications and Biotechnological Prospects in Academic Research

Plant Disease Management and Crop Protection

Toxoflavin's role as a significant virulence factor in devastating crop diseases has spurred research into strategies to mitigate its effects and develop resistant crops.

Engineering Transgenic Plants for Toxoflavin Degradation

One promising approach to combat toxoflavin-induced plant diseases involves engineering transgenic plants capable of degrading the toxin. Research has focused on identifying and utilizing enzymes that can neutralize toxoflavin. A metagenome-derived toxoflavin-degrading enzyme, TxeA, has been explored as a potential defense mechanism. nih.govmdpi.comresearchgate.net Engineering transgenic rice plants to produce enzymes like TxeA holds significant potential for reducing toxoflavin-related crop losses. nih.govmdpi.comresearchgate.net Another toxoflavin-degrading enzyme, TflA, from Paenibacillus polymyxa JH2, has also been identified and characterized. europa.euresearchgate.netnih.gov Expressing the tflA gene in transgenic plants can confer resistance to toxoflavin. researchgate.netgoogle.com While removing toxoflavin, a major virulence factor, does not always completely inhibit the pathogen's virulence, this strategy represents a shift towards leveraging the plant's own capabilities for disease management. nih.govresearchgate.net

Development of Disease-Resistant Crops

Understanding the mechanisms of toxoflavin production and its interaction with plants is crucial for developing disease-resistant crops. Research aims to identify genes in rice plants that confer resistance to diseases caused by toxoflavin-producing bacteria. futurumcareers.com By identifying the genetic elements associated with resistance, researchers can develop rice lines with improved resilience to diseases like bacterial panicle blight. futurumcareers.com The characterization of enzymes like StdA, involved in bacterial toxoflavin degradation (toxin quenching), may also contribute to the development of disease-resistant crops. nih.govresearchgate.net Manipulating the microbial ecosystem to favor toxoflavin-quenching bacteria could be an alternative strategy for controlling plant disease. nih.govresearchgate.net

Toxoflavin as a Selective Agent in Plant Transformation

Toxoflavin's phytotoxicity has been explored for its potential use as a selective agent in plant transformation protocols. Traditional selection systems often rely on antibiotic or herbicide resistance genes, which have limitations. nih.gov Toxoflavin, as a photosensitizer, can be utilized in a light-dependent selection marker system. europa.euresearchgate.netnih.gov The tflA gene, encoding a toxoflavin-degrading enzyme, can serve as a selectable marker gene. toku-e.comresearchgate.netnih.gov Studies in rice and Arabidopsis have shown that the toxoflavin/tflA selection system can be effective, demonstrating similar or even more remarkable efficiency compared to traditional systems like hygromycin/hygromycin phosphotransferase (hpt) selection in high-density screening. europa.euresearchgate.netnih.gov This offers a potential non-antibiotic selection method for generating transgenic plants. europa.eunih.gov Potato plants expressing tflA have been successfully transformed using toxoflavin as a selection agent, exhibiting resistance to Burkholderia glumae infection. toku-e.comresearchgate.net

Antimicrobial Discovery and Development

Beyond its role in plant pathology, toxoflavin also possesses antimicrobial properties, leading to investigations into its potential as a therapeutic agent. wikipedia.orgplos.org

Potential as a Broad-Spectrum Fungicide

Toxoflavin has demonstrated strong fungicidal activity against a range of fungal species, including plant and human fungal pathogens. nih.govnih.govresearchgate.netresearchgate.net It has shown efficacy against Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans, and Aspergillus nidulans. nih.govnih.govresearchgate.net This broad-spectrum activity highlights its potential as a fungicide. nih.govnih.govresearchgate.net

Addressing Antifungal Resistance

The increasing prevalence of antifungal resistance poses a significant threat to both human health and agricultural productivity. nih.govnih.govresearchgate.netasm.org Toxoflavin has shown promising inhibitory effects against azole antifungal-resistant mutants of Aspergillus fumigatus. nih.govnih.govresearchgate.netresearchgate.net This activity against drug-resistant isolates suggests that toxoflavin or its derivatives could contribute to addressing the challenge of antifungal resistance. nih.govnih.govresearchgate.net The discovery of antimicrobial compounds from sources like endophytic bacteria, including toxoflavin from Burkholderia gladioli, offers an alternative approach to overcoming drug resistance in pathogens. researchgate.netresearchgate.net

Tools for Microbial Studies

Development of Selective Media for Fungal Pathogens (e.g., Fusarium graminearum)

Toxoflavin has been explored for its potential in developing selective media for the isolation of specific fungal pathogens, notably Fusarium graminearum. mdpi.comresearchgate.netppjonline.orgnih.gov F. graminearum is a significant ascomycete fungus responsible for Fusarium head blight in cereals, a disease causing substantial yield losses and contaminating grains with mycotoxins. researchgate.netnih.gov Isolating F. graminearum from environmental samples like soil, plant debris, or air can be challenging due to the presence of numerous other fungal and bacterial species. researchgate.netnih.gov

Research has demonstrated that while toxoflavin inhibits the growth of many fungal genera, including Aspergillus, Colletotrichum, and Penicillium, Fusarium species, particularly F. graminearum, exhibit high resistance to this toxin. mdpi.comresearchgate.netppjonline.orgnih.govresearchgate.net This differential sensitivity forms the basis for using toxoflavin as a selective agent in culture media. A selective medium utilizing toxoflavin produced by Burkholderia glumae has been developed, showing enhanced isolation of F. graminearum from rice grains and air samples by suppressing the growth of saprophytic fungi. researchgate.netnih.gov

For instance, studies have shown that a medium containing toxoflavin significantly increased the percentage of isolated colonies identified as F. graminearum from wheat fields compared to media without toxoflavin. researchgate.netnih.gov

Despite its effectiveness in providing selectivity for Fusarium species, the practical widespread use of pure toxoflavin in selective media has been limited by its high cost and acute toxicity, posing safety concerns during preparation. mdpi.comppjonline.org To address this, a cost-effective selective medium named BGT (Burkholderia glumae Toxoflavin) medium was developed, which utilizes a B. glumae strain to produce toxoflavin directly in the medium, thereby facilitating the isolation of Fusarium species while inhibiting other fungi. ppjonline.orgresearchgate.net

Data illustrating the selective effect of toxoflavin on fungal growth can be presented in a table format, showing the growth of different fungal species at various toxoflavin concentrations.

Fungal SpeciesGrowth Inhibition by Toxoflavin
Fusarium graminearumResistant
Fusarium oxysporumResistant
Fusarium verticillioidesResistant
Magnaporthe oryzaeSensitive
Colletotrichum gloeosporioidesSensitive
Penicillium sp.Sensitive
Aspergillus sp.Sensitive

Insights into Bacterial Interactions and Virulence Attenuation

Toxoflavin plays a significant role in the interactions between bacteria and their hosts, as well as in interspecies bacterial dynamics. Research into toxoflavin's effects has provided valuable insights into bacterial virulence and potential strategies for its attenuation.

Toxoflavin is a major virulence factor for Burkholderia glumae and Burkholderia gladioli, particularly in causing diseases in rice and other crops. plos.orgnih.govnih.govbiorxiv.orgresearchgate.net Its production in B. glumae is regulated by a quorum-sensing system mediated by the tofI and tofR genes. researchgate.netapsnet.orgresearchgate.net This quorum-sensing system controls the biosynthesis and transport of toxoflavin. apsnet.org Studies using B. glumae strains deficient in toxoflavin production (e.g., ΔtoxA mutants) have shown significantly reduced virulence compared to wild-type strains, highlighting the critical role of toxoflavin in pathogenesis. nih.govapsnet.orgresearchgate.net

Research has also explored strategies to attenuate the virulence of toxoflavin-producing bacteria by interfering with toxoflavin itself. For instance, enzymes capable of degrading toxoflavin have been identified from other bacteria, such as TxeA from a metagenomic source and TxDE (toxoflavin-degrading enzyme) from Paenibacillus polymyxa. plos.orgplos.org Expressing these enzymes in plants or other bacteria has shown potential in reducing the impact of toxoflavin. plos.orgnih.govnih.govplos.org Transgenic rice plants expressing the txeA gene, for example, exhibited attenuated virulence symptoms when infected with B. glumae, although virulence was not completely eliminated, suggesting the involvement of other virulence factors. nih.gov

Furthermore, toxoflavin can act as an interspecies modulator of antibiotic resilience among bacteria. caltech.edunih.gov Studies have shown that toxoflavin can alter the susceptibility profiles of other bacteria, including species within the Burkholderia cepacia complex, to various antibiotics. caltech.edunih.gov Depending on the antibiotic class, toxoflavin can either antagonize or potentiate their effects. caltech.edunih.gov These findings underscore the complex role of secondary metabolites like toxoflavin in shaping microbial communities and influencing the effectiveness of antimicrobial treatments.

Research into bacterial interactions involving toxoflavin also includes investigating the resistance mechanisms of organisms exposed to it. For example, studies have aimed to elucidate how F. graminearum resists toxoflavin and how B. glumae might interact with F. graminearum in coinfection scenarios. koreascience.kr

Data from studies on virulence attenuation through toxoflavin degradation or interference could potentially be presented in tables showing disease severity scores or bacterial populations in the presence or absence of toxoflavin-degrading enzymes or in different bacterial mutants.

Bacterial Strain / ConditionDisease Severity (e.g., scale 0-5)Bacterial Population (e.g., CFU/g tissue)
B. glumae Wild TypeHighHigh
B. glumae ΔtoxA MutantReducedReduced
B. glumae + TxeA EnzymeAttenuatedNot specified in source
Transgenic Plant (expressing TxeA) + B. glumaeAttenuatedNot specified in source

Advanced Research Methodologies for Toxoflavin Studies

Genomic and Comparative Genomic Analysis

Genomic and comparative genomic analyses have been fundamental in identifying the gene clusters responsible for toxoflavin production. In Burkholderia glumae, the genes for toxoflavin biosynthesis and transport are organized into polycistronic operons: toxABCDE for biosynthesis and toxFGHI for transport. mdpi.commdpi.comresearchgate.net These operons are regulated by a LysR-type regulator, ToxR. mdpi.commdpi.comresearchgate.netresearchgate.net

Comparative genomic studies between toxoflavin-producing and non-producing strains of Burkholderia species, such as B. glumae and Burkholderia gladioli, have revealed the presence or absence of the tox operons and associated regulatory genes like tofI and tofR (encoding components of an AHL-mediated quorum sensing system) mdpi.comoup.comnih.govnih.gov. For instance, comparative analysis of B. gladioli strains showed that a non-toxoflavin-producing strain lacked the quorum-sensing genes tofI and tofR, despite possessing the toxoflavin biosynthesis genes. mdpi.comnih.govnih.gov These analyses highlight the role of specific genomic regions and potential horizontal gene transfer events in the distribution of toxoflavin biosynthesis capabilities among Burkholderia species. frontiersin.orgnih.govmdpi.com Genomic islands, which can differ in G+C content, are often associated with pathogenicity and can account for a significant portion of Burkholderia genomes. mdpi.com Complete genome sequencing of B. glumae strains has confirmed the presence of the tox operons and provided valuable resources for further studies. apsnet.org

Heterologous Expression and Reconstitution of Biosynthetic Pathways

Heterologous expression and reconstitution of toxoflavin biosynthetic pathways in surrogate hosts, such as Escherichia coli, have been vital for dissecting the enzymatic steps involved and identifying pathway intermediates. nih.govresearchgate.netresearchgate.net By cloning and expressing the tox gene cluster from Burkholderia species in E. coli, researchers have been able to produce toxoflavin and its intermediates outside of the native organism. nih.govresearchgate.netresearchgate.net

These studies have helped to experimentally verify the functions of specific genes within the tox operon and clarify ambiguities in the proposed biosynthetic route. nih.govresearchgate.net For instance, heterologous reconstitution has aided in identifying intermediates like 1,6-didemethyl toxoflavin and characterizing enzymes involved in the pathway, such as a cofactorless oxidase and the dual-specificity methyltransferase ToxA. nih.govnih.govresearchgate.netresearchgate.net This approach allows for controlled manipulation and analysis of the biosynthetic machinery.

Structural Biology (e.g., X-ray Crystallography of Enzymes)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level details of the enzymes involved in toxoflavin biosynthesis, offering insights into their catalytic mechanisms and substrate interactions. Crystal structures of key enzymes, such as ToxA and ToxD from Burkholderia species, have been determined. nih.govrcsb.orgosti.govacs.orgnih.gov

The crystal structure of ToxA, an S-adenosylmethionine (SAM)-dependent methyltransferase, has revealed the molecular basis for its dual specificity, catalyzing the sequential methylation steps in toxoflavin biosynthesis. nih.govresearchgate.netosti.gov Structures of ToxA in complex with SAM and pathway intermediates have provided a molecular interpretation for biochemical data. nih.govresearchgate.net Similarly, the crystal structure of ToxD has helped to identify structurally and catalytically important amino acid residues through the analysis of its putative active site. rcsb.orgacs.orgnih.gov This structural information guides site-directed mutagenesis studies aimed at understanding the functional importance of specific residues. rcsb.orgacs.orgnih.gov

Biochemical Assays for Enzymatic Activity and Mechanism Elucidation

Biochemical assays are essential for characterizing the enzymatic activities of proteins involved in toxoflavin biosynthesis and elucidating their reaction mechanisms. These assays often involve incubating purified enzymes with proposed substrates and cofactors and analyzing the reaction products using techniques like liquid chromatography-mass spectrometry (LC-MS).

Transcriptional and Gene Expression Analysis (e.g., RT-PCR)

Transcriptional and gene expression analysis, commonly performed using techniques like quantitative reverse transcription PCR (qRT-PCR), are used to study the regulation of toxoflavin biosynthesis genes at the mRNA level. These methods allow researchers to quantify the expression of tox genes and their regulators under different conditions. biorxiv.orgbiorxiv.orgnih.gov

qRT-PCR has been used to examine the transcription patterns of genes like toxA, toxJ, and toxR in various B. glumae strains and mutants, particularly in the context of quorum sensing regulation. biorxiv.orgbiorxiv.orgnih.gov These studies have shown that the expression of the toxABCDE operon is influenced by the TofI/TofR quorum sensing system and other regulatory genes like qsmR. biorxiv.orgbiorxiv.orgnih.govfrontiersin.org Gene expression analysis can reveal how environmental factors, cell density, and regulatory mutations impact the transcription of genes involved in toxoflavin production. biorxiv.orgbiorxiv.orgnih.gov For example, studies have shown that toxA expression is significantly reduced in certain quorum sensing mutants. biorxiv.orgnih.gov

Quorum Sensing Signal Analysis (e.g., AHL quantification)

Quorum sensing (QS) plays a significant role in regulating toxoflavin production in Burkholderia species, particularly through N-acyl-L-homoserine lactone (AHL) signaling molecules. mdpi.comoup.comnih.govnih.govplos.orgbiorxiv.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net Analyzing and quantifying these AHL signals is crucial for understanding the regulatory mechanisms.

Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and biosensor assays are used to identify and quantify the specific AHL molecules produced by Burkholderia strains, such as N-octanoyl homoserine lactone (C8-HSL) and N-hexanoyl homoserine lactone (C6-HSL) synthesized by TofI. oup.complos.orgnih.govfrontiersin.org Quantification of AHLs in culture supernatants of wild-type and QS gene mutants helps to correlate signal production with toxoflavin levels and virulence. oup.complos.orgnih.govresearchgate.net Studies have shown that the production of C8-HSL is significantly affected by mutations in QS genes, impacting the expression of toxoflavin biosynthesis genes. oup.combiorxiv.orgnih.govresearchgate.net Analyzing AHL signals provides direct evidence of the activation status of the QS system and its link to toxoflavin regulation. oup.combiorxiv.orgnih.govresearchgate.net

Bioinformatic Analysis of Toxoflavin-Related Genes

Bioinformatic analysis plays a crucial role in identifying, characterizing, and understanding the genetic basis of toxoflavin production and related processes. This involves scanning deposited genome sequences for putative biosynthetic gene clusters (BGCs) associated with toxoflavin synthesis. Tools like MultiGeneBlast and EFI-EST GNN are utilized to search for the co-occurrence of genes encoding proteins similar to known toxoflavin biosynthesis enzymes, such as ToxC and ToxD, within close proximity in bacterial genomes. acs.org This approach has led to the identification of over 100 potential toxoflavin BGCs in various bacterial strains, including pathogenic Burkholderia and Pseudomonas species, as well as in Actinobacteria, Proteobacteria, and cyanobacteria. acs.org

Comparative genomic and bioinformatic analyses are essential for examining the organization and content of toxoflavin gene clusters across different strains and species. For instance, the toxoflavin gene cluster in P. protegens Pf-5 shows substantial differences compared to the tox genes found in Burkholderia species. researchgate.net These analyses help in identifying putative orthologs of known toxoflavin biosynthesis genes (e.g., toxA, toxB, toxC, toxD, toxE) and transport-related genes (toxF, toxG, toxH, toxI) koreascience.krresearchgate.net. Bioinformatic tools can predict gene functions, identify regulatory elements like the LysR-type regulator ToxR and the transcriptional activator ToxJ which are involved in tox operon expression, and reveal potential horizontal gene transfer events researchgate.netresearchgate.netjmb.or.kr.

Furthermore, bioinformatic analysis, including gene ontology and pathway enrichment analysis, can be used to investigate the regulation of toxoflavin biosynthesis. For example, RNA-seq analyses combined with bioinformatics have shown that the expression of toxABCDE orthologs and the transcriptional regulator toxJ in Burkholderia gladioli BSR3 are regulated by the AHL quorum sensing system. koreascience.kr Comparative analysis of protein domains and families within toxoflavin genes can also indicate their potential involvement in the biosynthetic pathway. researchgate.net

Data derived from bioinformatic analyses can be summarized in tables to show gene identities, predicted functions, and genomic locations within BGCs.

Gene ID (Example)Locus Tag (Example)Predicted Product (Example)Putative Function (Example)Location (Example)
ABQ88341.1toxRLysR-type regulatory proteinRegulation297 - 1202 (+)
ABQ88342.1toxAMethyl transferaseBiosynthesis1788 - 2525 (+)
ABQ88343.1toxBGTP cyclohydrolase IIBiosynthesis2647 - 3285 (+)
ABQ88344.1toxCWD repeat proteinBiosynthesis3282 - 4973 (+)
ABQ88345.1toxDHypothetical proteinBiosynthesis5081 - 6061 (+)
ABQ88346.1toxEPutative deaminaseBiosynthesis6061 - 7215 (+)

Note: This table is illustrative, based on information about the tox operon researchgate.netsecondarymetabolites.org. Specific gene IDs and locus tags may vary depending on the bacterial strain and database.

Bioinformatic approaches also contribute to understanding the evolutionary relationships of toxoflavin-related genes, revealing clustering patterns with methyltransferases from other bacterial genera. osti.gov

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Intermediate and Product Identification

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the identification and structural characterization of toxoflavin, its biosynthetic intermediates, and degradation products. These methods provide detailed molecular information crucial for elucidating metabolic pathways.

MS offers high sensitivity and selectivity, making it suitable for analyzing complex mixtures and identifying compounds even at trace levels. researchgate.netpharmafocusamerica.com Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and tandem MS (MS/MS) are commonly used. nih.gov HR-ESI-MS provides accurate mass measurements, allowing for the determination of elemental composition, while MS/MS analysis generates fragmentation patterns that offer structural insights. pharmafocusamerica.comnih.gov For example, ESI-MS analysis of a toxoflavin degradation product revealed a base peak corresponding to the protonated molecule, and MS/MS analysis provided fragmentation ions consistent with the proposed structure. nih.gov Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the determination of toxoflavin and related compounds like fervenulin (B1672609) in various matrices. researchgate.netresearchgate.net

NMR spectroscopy provides detailed information about the connectivity and arrangement of atoms within a molecule. Techniques such as 1D NMR (¹H and ¹³C NMR) and 2D NMR (e.g., ¹H-¹³C HSQC, HMBC, ¹³C-¹³C COSY) are used to assign resonances and build a comprehensive picture of the molecular structure. nih.gov For studying toxoflavin biosynthesis, NMR has been used to identify the final product purified from bacterial cultures or enzymatic reactions. researchgate.netjst.go.jp The use of isotopically labeled precursors, such as [3,4a,5,8a-¹³C₄]-toxoflavin, combined with NMR analysis, has been particularly powerful in tracing the fate of specific atoms during enzymatic transformations and confirming the structure of intermediates and products. nih.gov For instance, analysis of the ¹³C NMR spectrum of a labeled toxoflavin degradation product revealed the presence of specific labeled carbons, providing evidence for the cleavage of certain bonds. nih.gov

The combined application of MS and NMR has been instrumental in:

Identifying toxoflavin purified from bacterial cultures. researchgate.netjst.go.jp

Characterizing intermediates in the toxoflavin biosynthetic pathway, such as 1,6-didemethyltoxoflavin (1,6-DDMT) and ribityl-didemethyltoxoflavin. acs.orgacs.org

Determining the structure of toxoflavin degradation products, such as the triazine formed by the action of toxoflavin lyase (TflA). researchgate.netnih.govresearchgate.net MS and NMR analyses of the TflA product identified it as a triazine resulting from the oxidative degradation of the pyrimidine (B1678525) ring of toxoflavin. nih.govresearchgate.net

These spectroscopic methods are crucial for confirming the identity of compounds predicted by genetic and biochemical studies and for unraveling the complexities of toxoflavin metabolism.

Example Data from MS and NMR Analysis (Illustrative based on search results):

MethodAnalyteKey FindingSupporting Data Type (Example)Source
ESI-MSTflA degradation productBase peak at m/z 209.0754 assigned as [M+Na⁺]⁺Mass-to-charge ratio nih.gov
MS/MSTflA degradation productProminent daughter ions consistent with proposed triazine structureFragmentation pattern nih.gov
¹³C NMRLabeled TflA productThree signals observed (2 doublets, 1 singlet) from [3,4a,5,8a-¹³C₄]-toxoflavinChemical shifts, coupling nih.gov
¹H NMRPartially purified product from B. thailandensisSinglets at 3.89 and 8.77 ppmChemical shifts osti.gov

The identification of degradation products by MS and NMR has also provided insights into the enzymatic mechanisms involved in toxoflavin detoxification, such as the proposed Baeyer-Villiger oxidation mechanism for TflA. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Elucidation of Remaining Unknown Biosynthetic and Regulatory Pathways

The biosynthesis of toxoflavin is known to involve the tox operon, which includes genes responsible for its synthesis (toxABCDE) and transport (toxFGHI). This process is intricately regulated by a quorum-sensing (QS) system, primarily controlled by the TofI/TofR system, which in turn activates transcriptional regulators like ToxJ and ToxR. nih.govresearchgate.netresearchgate.net The biosynthesis pathway also shares initial steps with the riboflavin (B1680620) synthesis pathway, starting from the precursor GTP. researchgate.netnih.gov

However, gaps in our understanding of these pathways persist. For instance, while the core biosynthetic genes in Burkholderia glumae have been well-characterized, variations in the regulatory mechanisms and gene organization exist in other toxoflavin-producing organisms like Burkholderia gladioli and Pseudomonas protegens. nih.govnih.gov Some strains of B. gladioli possess all the necessary biosynthetic genes but lack the typical QS "on/off" switch, suggesting alternative regulatory circuits. nih.govnih.gov Furthermore, recent heterologous reconstitution of toxoflavin biosynthesis has identified previously unknown intermediates, such as ribityl-dedimethyl-toxoflavin, and a novel cofactor-independent oxidase, indicating that our knowledge of the enzymatic cascade is not yet complete. acs.org Future research should focus on:

Identifying alternative regulatory networks: Investigating regulatory elements beyond the established TofI/TofR and ToxJ/ToxR systems, particularly in species that deviate from the B. glumae model. This could involve exploring the roles of other signaling molecules, two-component systems, and environmental cues that modulate toxoflavin production.

Characterizing novel enzymes and intermediates: Further biochemical and structural studies are needed to fully elucidate the function of each enzyme in the toxoflavin biosynthetic pathway and to identify any remaining unknown intermediates.

Comparative genomics and transcriptomics: Analyzing the genomes and transcriptomes of a wider range of toxoflavin-producing bacteria will help to uncover the diversity of biosynthetic and regulatory strategies that have evolved.

Comprehensive Understanding of Toxoflavin's Ecological Roles Beyond Pathogenesis

Toxoflavin is primarily recognized as a phytotoxin and a key virulence factor in plant diseases. nih.gov Its toxicity stems from its ability to act as an electron carrier, leading to the production of reactive oxygen species like hydrogen peroxide, which can damage host cells. nih.govtoku-e.com However, its potent antibacterial and antifungal properties suggest a broader ecological role in mediating microbial competition. nih.govnih.gov

The current understanding of toxoflavin's ecological functions is largely centered on its pathogenic activities. Future investigations should aim to unravel its non-pathogenic roles in the natural environment. Key research areas include:

Interspecies competition: Studying the impact of toxoflavin on the composition and dynamics of microbial communities in the soil and on plant surfaces. This could involve co-culture experiments and metagenomic analyses to determine which microorganisms are sensitive or resistant to toxoflavin and how it shapes the microbial landscape.

Signaling and communication: Exploring the possibility that toxoflavin acts as a signaling molecule, either within the producing population (beyond quorum sensing) or between different microbial species. Its redox-active nature could allow it to influence the physiological state of neighboring cells.

Symbiotic interactions: Investigating whether toxoflavin plays a role in establishing or maintaining symbiotic relationships, for instance, by protecting a host plant from other pathogens or by influencing the endophytic microbial community.

Exploration of Novel Toxoflavin Producers and Degraders

The known producers of toxoflavin include several species of Burkholderia (B. glumae, B. gladioli, B. cocovenenans) and Pseudomonas (P. protegens). nih.gov Recently, an endophytic strain of Burkholderia gladioli isolated from the medicinal plant Lycoris aurea was identified as a potent toxoflavin producer. nih.govnih.gov This discovery highlights that novel producers may be found in unique ecological niches.

Conversely, several bacteria have been identified that can degrade toxoflavin, offering a potential avenue for biocontrol. These include Sphingomonas adhaesiva, an Agrobacterium species, and Paenibacillus polymyxa. nih.govnih.gov A significant recent advancement has been the discovery of a novel toxoflavin-degrading enzyme, TxeA, from a soil metagenomic library. nih.govplos.orgresearcher.life This enzyme is distinct from the previously characterized TflA from P. polymyxa. nih.govplos.org Additionally, P. protegens possesses a gene, toxM, encoding a monooxygenase that can degrade toxoflavin, suggesting a mechanism of self-resistance. nih.gov

Future research in this area should focus on:

Screening diverse environments: Prospecting for new toxoflavin producers and degraders in previously unexplored environments, such as marine ecosystems, extreme environments, and the microbiomes of various plants and animals.

Metagenomic approaches: Utilizing metagenomics to identify novel toxoflavin biosynthesis and degradation genes from uncultured microorganisms. nih.govplos.org

Characterization of novel enzymes: Purifying and characterizing new toxoflavin-degrading enzymes to understand their mechanisms and potential for biotechnological applications.

Development of Inhibitors Targeting Toxoflavin Biosynthesis or Action

Given the role of toxoflavin in plant disease, inhibiting its production or activity is an attractive strategy for crop protection. Research into inhibitors is still in its early stages but holds significant promise.

One approach is to target the enzymes involved in toxoflavin biosynthesis. Since the pathway shares intermediates with riboflavin synthesis, inhibitors of riboflavin biosynthesis could potentially also block toxoflavin production. frontiersin.org Several small molecule inhibitors have been developed for enzymes in the riboflavin pathway, such as GTP cyclohydrolase II and lumazine (B192210) synthase. frontiersin.org

Another strategy is to develop compounds that directly antagonize the action of toxoflavin. The synthesis of 3-substituted toxoflavin analogs has been explored, with some demonstrating herbicidal activity, suggesting that modifications to the toxoflavin scaffold can alter its biological effects. nih.gov

Future directions for research on toxoflavin inhibitors include:

High-throughput screening: Developing assays to screen large libraries of chemical compounds for their ability to inhibit toxoflavin biosynthesis or its toxic effects.

Structure-based drug design: Utilizing the crystal structures of toxoflavin biosynthetic and degrading enzymes to design specific and potent inhibitors.

Targeting regulatory pathways: Developing compounds that interfere with the quorum-sensing systems that regulate toxoflavin production, effectively acting as quorum quenchers.

Translational Research for Agricultural and Biomedical Applications

The unique properties of toxoflavin and the enzymes that degrade it offer exciting possibilities for translational research in both agriculture and medicine.

Agricultural Applications:

The most direct application in agriculture is the development of disease-resistant crops. This can be achieved by engineering plants to express toxoflavin-degrading enzymes. mdpi.com For example, rice plants expressing the toxoflavin-degrading enzyme StdA have shown increased resistance to toxoflavin. nih.gov Similarly, the metagenome-derived enzyme TxeA is a promising candidate for developing transgenic plants with enhanced resistance to B. glumae. mdpi.com Toxoflavin itself, or its more potent synthetic analogs, also has potential as a broad-spectrum herbicide. nih.gov

Biomedical Applications:

Toxoflavin has demonstrated a range of activities that could be harnessed for biomedical purposes. It exhibits strong, broad-spectrum antifungal activity, including against drug-resistant strains of Aspergillus fumigatus and Candida albicans. nih.govnih.gov This makes it a promising lead compound for the development of new antifungal drugs.

Furthermore, toxoflavin has shown potential as an anticancer agent. It can inhibit the Tcf4/β-catenin signaling pathway, induce apoptosis in various tumor cell lines, and inhibit enzymes like Lysine-specific Demethylase 4A (KDM4A) and SIRT1/2, which are implicated in cancer development. toku-e.com

Future translational research should focus on:

Optimizing enzyme expression in plants: Enhancing the expression and stability of toxoflavin-degrading enzymes in transgenic crops to provide robust and durable disease resistance.

Developing toxoflavin-based agrochemicals: Synthesizing and evaluating new toxoflavin analogs to identify compounds with improved herbicidal or fungicidal activity and reduced environmental impact.

Preclinical development of toxoflavin derivatives: Modifying the toxoflavin structure to enhance its antifungal or anticancer properties while minimizing its general toxicity to human cells. This could involve medicinal chemistry approaches to improve its therapeutic index.

Enzymatic detoxification: Exploring the use of toxoflavin-degrading enzymes for the detoxification of mycotoxins in food and feed, as enzymatic degradation is a promising strategy for improving food safety. mycotoxinsite.commdpi.com

Investigation of Toxoflavin in Polymicrobial Interactions and Complex Environments

In natural settings, microorganisms rarely exist in isolation but rather as part of complex, polymicrobial communities. The role of toxoflavin in these intricate networks is an emerging area of research.

Recent studies have shown that toxoflavin can act as an interspecies modulator of antibiotic resilience. For example, toxoflavin produced by Burkholderia gladioli can alter the susceptibility of other bacteria to clinical antibiotics. nih.gov This highlights the importance of considering the impact of secondary metabolites on the efficacy of antibiotic treatments in polymicrobial infections.

Toxoflavin also plays a role in bacteria-fungi interactions. In the context of rice panicle blight, Burkholderia glumae and the fungus Fusarium graminearum can interact cooperatively. Toxoflavin produced by B. glumae can increase the production of mycotoxins by the fungus, potentially exacerbating disease severity. researchgate.net

Furthermore, in aquatic environments, toxoflavin produced by Pseudomonas alcaliphila has been shown to inhibit the growth of the pathogenic bacterium Legionella pneumophila and its amoebal host. biorxiv.org This suggests that toxoflavin can play a role in structuring microbial communities and controlling pathogens in complex ecosystems like water systems, potentially within biofilms. biorxiv.org

Future research in this area should aim to:

Characterize the impact of toxoflavin on biofilm formation: Investigating how toxoflavin influences the development and composition of both single-species and polymicrobial biofilms.

Elucidate the molecular mechanisms of interspecies interactions: Uncovering the specific ways in which toxoflavin modulates the physiology and gene expression of other microorganisms in a mixed community.

Study the role of toxoflavin in host-associated microbiomes: Exploring the presence and function of toxoflavin in the microbiomes of plants and animals, and how it might influence host health and disease.

Investigate toxoflavin dynamics in soil and water ecosystems: Understanding the production, persistence, and ecological impact of toxoflavin in complex environmental matrices.

Q & A

Q. What experimental methods are commonly used to quantify toxoflavin in bacterial cultures?

Toxoflavin quantification typically relies on spectrophotometric analysis. For solid cultures (e.g., Kings B agar), optical density (OD) measurements at 258 nm and 393 nm are used, adjusted for background absorbance using non-inoculated controls. For liquid cultures (e.g., LB broth), OD values at 260 nm and 600 nm are normalized by calculating ratios (e.g., OD260/OD600) to account for bacterial growth . Data are further normalized per gram of sample or culture volume. Replicates and dilution factors are critical to ensure measurements remain within the linear range (OD < 1.0).

Q. Which genes are essential for toxoflavin biosynthesis?

The toxABCDE operon is central to toxoflavin biosynthesis. toxB, encoding a GTP cyclohydrolase II homolog (RibA), catalyzes the first step in the pathway. Genetic complementation studies show that ribA (from riboflavin biosynthesis) can restore toxoflavin production in ΔtoxB mutants, indicating functional overlap . Additionally, toxC acts as a scaffolding protein, enhancing pathway efficiency under specific conditions (e.g., solid vs. liquid cultures) .

Q. How does quorum sensing (QS) regulate toxoflavin production in Burkholderia glumae?

QS in B. glumae involves tofI (synthesizing N-octanoyl homoserine lactone) and tofR (the receptor). These activate qsmR, an IclR-type transcriptional regulator that directly upregulates the toxABCDE operon. RNA-seq data confirm that QS-deficient mutants (e.g., ΔtofI) show significant downregulation of toxoflavin biosynthesis genes .

Advanced Research Questions

Q. How can conflicting data on toxoflavin regulation be resolved?

Discrepancies in regulatory mechanisms (e.g., timing of ntpR repression relative to QS activation) require targeted experimental designs. For example:

  • RT-qPCR : Compare ntpR expression in QS-deficient mutants (ΔtofI) versus wild-type strains at different growth phases .
  • RNA-Seq validation : Confirm differential expression of candidate regulators (e.g., ntpR, mutepR) using knockout mutants .
  • Phenotypic assays : Measure toxoflavin levels in ntpR mutants grown under varying energy-stress conditions to test feedback regulation hypotheses .

Q. What isotopic labeling strategies clarify toxoflavin degradation pathways?

Isotopic labeling (e.g., [3,4a,5,8a-¹³C₄]-toxoflavin) combined with 2D NMR (COSY, HSQC, HMBC) and high-resolution MS can identify degradation products. For instance, ¹³C NMR revealed carbon loss during toxoflavin lyase activity, ruling out certain intermediates and confirming a Baeyer-Villiger oxidation mechanism . ESI-MS/MS further validated product structures via fragmentation patterns (e.g., [M+Na]+ ion at m/z 209.0754 with 2.4 ppm error) .

Q. How do genomic variations explain toxoflavin production differences across Burkholderia species?

Comparative genomics of B. glumae and B. gladioli strains show that toxoflavin operons are conserved, but regulatory genes (tofI, tofR) are absent in non-toxigenic strains (e.g., B. gladioli KACC11889). This loss disrupts QS signaling, abolishing toxoflavin production despite intact biosynthetic genes . Horizontal gene transfer analysis and promoter region sequencing can further elucidate evolutionary divergence .

Methodological Considerations

Q. What are the limitations of spectroscopic toxoflavin quantification?

  • Interference : Co-eluting metabolites (e.g., fervenulin, reumycin) may skew OD393/415 readings .
  • Solvent specificity : Chloroform extracts yield distinct UV-Vis profiles compared to methanol .
  • Normalization : OD260/OD600 ratios in liquid cultures must account for bacterial density variations . Validation via HPLC or TLC is recommended for absolute quantification .

Q. How can transcriptomic data improve understanding of toxoflavin regulation?

RNA-Seq coupled with gene ontology (GO) enrichment identifies QS-dependent processes (e.g., motility, transport). For example:

  • Motility genes : Downregulated in ΔtofI mutants, linking QS to biofilm formation .
  • toxABCDE operon: Directly upregulated by QsmR, confirmed via ChIP-seq or luciferase reporter assays .

Data Contradictions and Validation

Q. Why do toxB complementation results vary between solid and liquid cultures?

In solid cultures, toxAB alone fails to restore toxoflavin production, requiring toxBC co-expression for metabolon assembly. In liquid cultures, faster growth rates may bypass scaffolding needs, allowing toxAB alone to partially restore production . Experimental replication under controlled oxygen/nutrient conditions is critical to resolve such discrepancies.

Q. How reliable are RNA-Seq findings for novel regulators like ntpR?

While RNA-Seq identified 96 differentially expressed genes in ntpR mutants, false positives require validation via:

  • RT-qPCR : Verify expression changes in key targets (e.g., toxA, toxBCDE) .
  • Phenotypic correlation : Assess toxoflavin overproduction in ntpR mutants versus wild-type .

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